N,N-bis(prop-2-ynyl)formamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123846-85-5 |
|---|---|
Molecular Formula |
C7H7NO |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
N,N-bis(prop-2-ynyl)formamide |
InChI |
InChI=1S/C7H7NO/c1-3-5-8(7-9)6-4-2/h1-2,7H,5-6H2 |
InChI Key |
CDAOUFCXKVTXDN-UHFFFAOYSA-N |
SMILES |
C#CCN(CC#C)C=O |
Canonical SMILES |
C#CCN(CC#C)C=O |
Synonyms |
Formamide, N,N-di-2-propynyl- (9CI) |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N,n Bis Prop 2 Ynyl Formamide
Direct N-Formylation of N,N-bis(prop-2-ynyl)amine
The most straightforward approach to N,N-bis(prop-2-ynyl)formamide involves the direct introduction of a formyl group onto the nitrogen atom of N,N-bis(prop-2-ynyl)amine. This transformation can be achieved through several methods, each with its own set of advantages and limitations.
Nucleophilic Substitution Approaches for N-Formamide Formation
In this approach, N,N-bis(prop-2-ynyl)amine acts as a nucleophile, attacking a suitable electrophilic formylating agent. A common example of this type of reaction is the use of acyl halides, such as formyl chloride. However, the high reactivity and instability of formyl chloride often necessitate the use of in situ generation methods or milder formylating agents.
Another viable nucleophilic substitution strategy involves the use of mixed anhydrides, which can be prepared from formic acid and a more reactive carboxylic acid derivative. These mixed anhydrides provide a more controlled release of the formyl group, leading to higher selectivity and yields of the desired N-formamide.
Condensation Reactions Utilizing Formylating Reagents
Condensation reactions represent a widely employed strategy for the synthesis of this compound. These reactions typically involve the direct treatment of N,N-bis(prop-2-ynyl)amine with a formylating agent, leading to the formation of the N-formamide and a small molecule byproduct, such as water.
| Formylating Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| Formic Acid | Reflux with azeotropic removal of water | Readily available, inexpensive | Requires harsh conditions, potential for side reactions |
| Ethyl Formate | Reflux, often with a catalyst | Milder conditions than formic acid | Slower reaction rates |
| Dimethylformamide (DMF) | High temperatures, may require a catalyst | Can serve as both solvent and reagent | High boiling point can complicate product isolation |
Optimization of Reaction Conditions (Temperature, Solvents, Catalysis) for Improved Yield and Selectivity
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. The choice of solvent can influence the solubility of reactants and facilitate or hinder the reaction progress. For instance, aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are often preferred to avoid interference with the formylating agent.
Temperature plays a significant role, with higher temperatures generally leading to faster reaction rates. However, excessive heat can also promote side reactions, such as the decomposition of the product or starting materials. Therefore, careful temperature control is essential.
The use of catalysts can dramatically improve the efficiency of the N-formylation reaction. Both acidic and basic catalysts have been employed to activate either the formylating agent or the amine. For example, the addition of a catalytic amount of a strong acid can protonate the formylating agent, making it more electrophilic. Conversely, a base can deprotonate the amine, increasing its nucleophilicity.
Multi-Step Synthesis Incorporating the N,N-bis(prop-2-ynyl) Moiety
Alkylation Reactions for Introducing Propargyl Groups
In this approach, a suitable nitrogen-containing precursor, such as formamide (B127407), is alkylated with a propargylating agent. The most common propargylating agents are propargyl halides, such as propargyl bromide or propargyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the formamide, generating a nucleophilic anion that can then attack the propargyl halide.
The success of this method depends on the careful control of the reaction conditions to ensure that dialkylation occurs selectively. The choice of base, solvent, and temperature can all influence the outcome of the reaction.
| Base | Typical Solvent | Advantages | Disadvantages |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Strong base, drives reaction to completion | Highly reactive, requires inert atmosphere |
| Potassium Carbonate (K2CO3) | Acetone, Acetonitrile | Milder, easier to handle | May require higher temperatures and longer reaction times |
| Triethylamine (Et3N) | Dichloromethane (DCM), Chloroform | Organic base, soluble in many organic solvents | May not be strong enough for less acidic precursors |
Alternative Synthetic Routes from Functionalized Precursors
Other synthetic strategies can be envisioned starting from precursors that already contain some of the desired structural features. For example, a precursor containing a single propargyl group could be formylated and then subjected to a second propargylation step. This stepwise approach allows for the introduction of different substituents on the two alkyne termini if desired.
Furthermore, ring-opening reactions of aziridines or other nitrogen-containing heterocycles with propargyl nucleophiles could potentially be employed, followed by N-formylation to yield the target compound. These alternative routes, while potentially more complex, offer greater flexibility in the design of analogs and derivatives of this compound.
Catalytic Systems in the Synthesis of this compound and Related Formamides
The synthesis of N,N-disubstituted formamides, including this compound, can be achieved through various catalytic strategies. These methods often focus on the efficient formylation of secondary amines, such as dipropargylamine (B1361397), or the reductive formylation of primary amines. Catalytic systems involving transition metals are prominent, offering high efficiency and selectivity under specific reaction conditions. Additionally, methodologies utilizing carbon dioxide (CO2) as a sustainable C1 source have gained significant attention.
A variety of catalytic systems have been developed for N-formylation reactions. These often involve metal catalysts that can activate the formylating agent or the amine substrate. For instance, iridium(III) complexes have been demonstrated to be effective for the selective reductive N-formylation of N-heteroarenes using formic acid as both a hydrogen source and a formylating agent. acs.org The choice of solvent and the amount of formic acid can influence the reaction's outcome, leading to either N-formylation or transfer hydrogenation. acs.org In one study, an iridium catalyst in toluene (B28343) with 8 equivalents of formic acid at 80°C for 14 hours yielded the N-formylated product. acs.org
Palladium-based catalysts are also widely used in organic synthesis and have been applied to formylation reactions. For example, a Pd/C catalytic system can produce reductive N-formylated products using formic acid. acs.org Furthermore, palladium complexes with specific indolyl-NNN-type ligands have been synthesized and their catalytic activity in Suzuki C-C coupling reactions has been investigated, demonstrating the versatility of palladium in catalyzing reactions involving nitrogen-containing compounds. mdpi.comresearchgate.net
Copper-catalyzed reactions are also relevant, particularly in the context of reactions involving alkynes and amines. Copper catalysts have been employed for the multicomponent reaction of terminal alkynes, sulfonyl azides, and amines to synthesize various nitrogen-containing heterocyclic compounds. researchgate.net While not a direct synthesis of this compound, these systems highlight the utility of copper in activating alkynes, a key functional group in the target molecule's precursors.
The use of CO2 as a C1 building block for N-formylation is a greener alternative to traditional formylating agents. nih.gov Catalyst-free approaches for the N-formylation of amines using CO2 and sodium borohydride (B1222165) have been developed, where formoxy borohydride species are generated in situ. nih.gov However, catalytic systems often offer higher efficiency and broader substrate scope. For example, a chromium(III) complex has been used for the N-formylation of amines with CO2. researchgate.net Similarly, a heterostructured CuO/BiVO4 catalyst has been shown to facilitate the N-formylation of various amines with CO2 under visible light illumination. researchgate.net
Metal-free catalytic systems have also been explored. For instance, N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts for the formylation of amines with CO2. rsc.org Thiazolium carbenes, which are cheaper and less toxic than some NHC catalysts, have also been successfully used for this transformation in the presence of a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS). researchgate.net
The following table summarizes various catalytic systems used for the N-formylation of amines, which are relevant to the synthesis of this compound and related compounds.
Table 1: Catalytic Systems for N-Formylation of Amines
| Catalyst System | Substrate Type | Formylating Agent/C1 Source | Key Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Iridium(III) Complex | N-Heteroarenes | Formic Acid | Toluene, 80°C, 14h | Reductive N-formylation | acs.org |
| Pd/C | Quinolines | Formic Acid | - | Reductive N-formylation | acs.org |
| CuO/BiVO4 | Aliphatic & Aromatic Amines | CO2 | Visible light | N-formamides | researchgate.net |
| (NH4)3[CrMo6O18(OH)6] | Amines | CO2 | - | N-formamides | researchgate.net |
| Thiazolium Carbene/PMHS | Primary & Secondary Amines | CO2 | Mild conditions | N-formamides | researchgate.net |
| Catalyst-Free (NaBH4) | Aromatic & Aliphatic Amines | CO2 | DMF, 60°C, 24h | N-formyl products | nih.gov |
Chemical Transformations and Reactivity Profiles of N,n Bis Prop 2 Ynyl Formamide
Reactions at the Terminal Alkyne Functionalities
The two terminal alkyne groups are the primary sites for a variety of chemical transformations, particularly addition and coupling reactions. Their reactivity is central to the utility of N,N-bis(prop-2-ynyl)formamide as a bifunctional building block in synthesis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its reliability, high yield, and compatibility with numerous functional groups. nih.gov This reaction allows for the efficient covalent connection between molecules containing alkyne and azide (B81097) functionalities. nih.govnih.gov this compound, with its two terminal alkynes, serves as an excellent scaffold for creating complex molecular architectures via this method.
A defining feature of the CuAAC reaction is its high regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the copper-catalyzed version almost exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. nih.govmdpi.com This transformation is achieved by reacting the terminal alkyne groups of this compound with an organic azide in the presence of a Cu(I) catalyst. mdpi.combeilstein-journals.org The reaction proceeds under mild conditions, often at room temperature and in various solvents, including aqueous media. nih.govbeilstein-journals.org
The bifunctional nature of this compound allows for the reaction to proceed on one or both alkyne groups, enabling the synthesis of molecules with two triazole rings. This "double click" reaction can be used to link two different azide-containing molecules to a central formamide (B127407) core or to create cross-linked polymeric materials. rsc.org The resulting 1,2,3-triazole ring is chemically stable and can act as a rigid linker or a functional component in the final product. nih.gov
Table 1: Example of CuAAC Reaction This table illustrates a typical CuAAC reaction involving a terminal alkyne and an organic azide, representative of the transformation undergone by this compound.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Regioselectivity | Ref |
| Terminal Alkyne (e.g., Phenylacetylene) | Organic Azide (e.g., Benzyl Azide) | Cu(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 1,4-disubstituted | beilstein-journals.org |
The efficiency and success of the CuAAC reaction are highly dependent on the catalytic system, particularly the ligands used to stabilize the Cu(I) oxidation state. nih.gov Copper(I) is prone to disproportionation and oxidation in solution, especially in aqueous and aerobic environments. sci-hub.se Ligands play a crucial role by protecting the copper ion, enhancing its catalytic activity, and preventing catalyst poisoning. nih.govnih.gov
A variety of ligands have been developed to accelerate CuAAC reactions. Nitrogen-donor ligands are particularly common and effective. Tris(triazolyl)methylamine ligands, such as TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), are widely used to protect the Cu(I) catalyst from oxidation and improve reaction rates. sci-hub.semdpi.com Other effective nitrogen-based ligands include derivatives of 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, which have been shown to increase reaction rates significantly. beilstein-journals.orgmdpi.com Phosphorus-donor ligands, like triphenylphosphine (B44618) (PPh₃) and phosphoramidites, have also been employed to accelerate the reaction. nih.govmdpi.com The choice of ligand can be critical for achieving high yields and fast reaction times, especially in complex systems or biological applications. sci-hub.semdpi.com
Table 2: Common Ligands for CuAAC and Their Effects This interactive table summarizes various ligands used in CuAAC reactions and their observed impact on the catalytic process.
| Ligand Class | Example Ligand(s) | Observed Effect | References |
| Nitrogen-Donor | |||
| Tris(triazolyl)methylamines | TBTA, THPTA | Stabilizes Cu(I), accelerates reaction, suitable for bioconjugation. | sci-hub.semdpi.com |
| Polydentate Amines | Tris(2-benzimidazolylmethyl)amine | Greatly accelerates the reaction. | beilstein-journals.org |
| Pyridine Derivatives | 2,2'-Bipyridine, 1,10-Phenanthroline | 2-3 fold increase in reaction rate. | beilstein-journals.orgmdpi.com |
| Phosphorus-Donor | |||
| Phosphines | Triphenylphosphine (PPh₃) | Accelerates reaction, can also act as a reductant. | nih.govmdpi.com |
| Phosphoramidites | MonoPhos | Accelerates reaction in aqueous conditions. | mdpi.com |
| Other | |||
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very active catalysts, especially under solvent-free conditions. | nih.gov |
| Disulfides | Diphenyl disulfide | Effective in the synthesis of 1-sulfonyl-1,2,3-triazoles. | scielo.org.mx |
Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Glaser, Heck)
The terminal alkyne groups of this compound are suitable substrates for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Sonogashira Coupling: This is a powerful method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt (e.g., CuI) as a co-catalyst, and is carried out in the presence of an amine base. organic-chemistry.orgmdpi.com For this compound, a double Sonogashira coupling can be performed to attach two aryl or vinyl groups, leading to highly conjugated systems. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.orgnih.gov
Glaser Coupling: The Glaser coupling is an oxidative coupling of two terminal alkynes to form a symmetric di-yne (a conjugated 1,3-diyne). The reaction is typically mediated by a copper(I) salt, such as copper(I) chloride or acetate, in the presence of an oxidant like molecular oxygen and an amine base. This reaction can be applied to this compound intramolecularly to form a cyclic di-yne or intermolecularly to create polymers or macrocycles.
Heck Coupling: While the classic Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, variations involving alkynes exist. The terminal alkynes of this compound can potentially participate in Heck-type reactions, although this is a less common transformation for this specific substrate compared to Sonogashira or CuAAC reactions.
Hydration and Hydroamination Reactions of the Alkyne Groups
The carbon-carbon triple bonds can also undergo addition reactions with heteroatom nucleophiles.
Hydration: In the presence of an acid catalyst (often with mercury(II) salts) or certain transition metal catalysts (e.g., gold, platinum), alkynes undergo hydration (the addition of water) across the triple bond. According to Markovnikov's rule, this reaction initially forms an enol intermediate, which rapidly tautomerizes to the more stable ketone. For the terminal alkynes of this compound, hydration would yield a bis-methyl ketone derivative.
Hydroamination: This reaction involves the addition of an N-H bond from an amine across the alkyne C-C triple bond. researchgate.net The reaction can be catalyzed by various transition metals, including gold, silver, and zinc, or promoted by strong bases. mdpi.commdpi.comresearchgate.net Intermolecular hydroamination of this compound with a primary or secondary amine would lead to the formation of enamines or imines. Intramolecular hydroamination is also a possibility if a suitable nucleophilic nitrogen is present elsewhere in a larger molecule built from this formamide.
Reactivity of the Formamide Moiety
The formamide group (-N(CHO)-) also possesses distinct reactivity, although it is generally less reactive than the terminal alkynes.
The carbonyl carbon of the formamide is electrophilic and susceptible to nucleophilic addition. Strong nucleophiles can attack this carbon, potentially leading to the cleavage of the C-N bond or transformation of the formyl group.
Under harsh acidic or basic conditions, the formamide can undergo hydrolysis to yield a secondary amine (dipropargylamine) and formic acid (or its conjugate base). google.com However, reaction conditions for transformations at the alkyne sites are often chosen to be mild enough to prevent significant hydrolysis of the formamide group. google.com In some synthetic contexts, the formamide group can be deliberately cleaved or transformed. For instance, formamides can act as precursors in certain C-H amination reactions or participate in cyclization processes to form heterocyclic structures. mdpi.commdpi.com
Amide Bond Hydrolysis and Transamidation Reactions
The formamide bond in this compound is susceptible to cleavage under both acidic and basic conditions, a characteristic reaction of amides. This hydrolysis results in the breaking of the carbon-nitrogen bond of the amide.
Amide Bond Hydrolysis: Under aqueous acidic or basic conditions, the amide bond is cleaved to yield dipropargylamine (B1361397) and formic acid (or its conjugate base, formate). The reaction is typically promoted by heating. For instance, treatment with a strong base like sodium hydroxide (B78521) or a strong acid like hydrochloric acid facilitates this transformation google.com.
Transamidation Reactions: The formamide group can be exchanged with other amines in a process known as transamidation. This reaction allows for the synthesis of different amides from this compound. The process can be catalyzed by various reagents, including Lewis acids or specific organocatalysts, and involves the nucleophilic attack of an external amine on the formamide's carbonyl carbon researchgate.net. This results in the formation of a new amide and the release of dipropargylamine.
| Reaction Type | Reagents and Conditions | Products |
| Hydrolysis (Acidic) | H₃O⁺, Heat | Dipropargylamine, Formic Acid |
| Hydrolysis (Basic) | OH⁻, H₂O, Heat | Dipropargylamine, Formate |
| Transamidation | R¹R²NH, Catalyst, Heat | N,N-bis(prop-2-ynyl)amine, N-formyl-R¹R²-amine |
Reduction of the Formamide Group to Amines
The formyl group (CHO) of this compound can be completely reduced to a methyl group (CH₃). This transformation converts the formamide into a tertiary amine. The reaction requires powerful reducing agents, as the reduction of an amide to an amine is a challenging transformation.
Commonly used reagents for this purpose include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF), or a sodium borohydride (B1222165)/iodine (NaBH₄/I₂) system nih.govbeilstein-journals.org. The reaction proceeds via the reduction of the carbonyl C=O bond, ultimately yielding N-methyl-N,N-bis(prop-2-ynyl)amine. The alkyne functionalities typically remain intact under these conditions. This conversion is a key step in synthesizing N-methylated amines from formamide precursors nih.gov.
| Reaction | Reagent System | Product |
| Formamide Reduction | 1. LiAlH₄, THF, Reflux2. H₂O workup | N-methyl-N,N-bis(prop-2-ynyl)amine |
| Formamide Reduction | NaBH₄/I₂, THF, Reflux | N-methyl-N,N-bis(prop-2-ynyl)amine |
N-Substitution and Derivatization Reactions of the Formamide Nitrogen
As the nitrogen atom in this compound is tertiary, it cannot undergo direct substitution with a new group without cleaving one of the existing nitrogen-carbon bonds. However, the formamide functionality as a whole can be derivatized. One such reaction, analogous to that observed for N,N-diallylformamide, involves the reaction with phosphorous acid (H₃PO₃) . This transformation targets the formamide's C-N bond, leading to the formation of a diphosphonic acid derivative. This demonstrates how the formamide group can act as a reactive center for introducing complex functional groups.
Additionally, formamides like N,N-dimethylformamide (DMF) can serve as a source of a single carbon atom (C1 source) in the synthesis of fused heterocyclic systems researchgate.net. It is plausible that this compound could participate in similar reactions, where the formyl group is transferred to construct a new ring system, releasing dipropargylamine as a byproduct.
| Derivatization Type | Reagents and Conditions | Potential Product |
| Phosphonylation | Phosphorous Acid (H₃PO₃), Heat | Dipropargylaminomethyldiphosphonic acid |
| C1 Transfer | Substrate (e.g., o-phenylenediamine), Catalyst | Fused Heterocycle + Dipropargylamine |
Intramolecular Cyclization and Cyclopolymerization Pathways
The presence of two terminal alkyne groups in a 1,6-relationship allows this compound to undergo powerful carbon-carbon bond-forming reactions, leading to either polymers with cyclic repeating units or discrete fused heterocyclic molecules.
Mechanisms of Cyclopolymerization Involving Bis-Alkyne Formamides
This compound is an ideal monomer for cyclopolymerization, a process that forms a linear polymer containing rings as part of the main chain. This avoids the extensive cross-linking that would occur if both alkyne groups simply reacted intermolecularly. The mechanism, analogous to the well-studied cyclopolymerization of N,N-diallyl compounds, involves an alternating sequence of intramolecular and intermolecular steps .
Initiation : A radical or a transition metal catalyst initiates the reaction by adding to one of the terminal alkyne groups of the monomer.
Intramolecular Cyclization : The resulting reactive intermediate (e.g., a radical or an organometallic species) attacks the second alkyne group within the same molecule. This ring-closing step is kinetically favored and typically forms a stable five- or six-membered ring.
Intermolecular Propagation : The new cyclic intermediate, which is still reactive, then adds to a fresh monomer molecule in an intermolecular fashion, propagating the polymer chain.
This sequence repeats, creating a polymer with a backbone composed of fused cyclic units. The specific structure of the repeating unit depends on the mode of cyclization (e.g., 5-exo-dig vs. 6-endo-dig cyclization).
| Mechanistic Step | Description |
| Initiation | An initiator (radical or catalyst) attacks one alkyne group. |
| Intramolecular Cyclization | The resulting active center attacks the second alkyne on the same monomer, forming a ring. |
| Intermolecular Propagation | The cyclic radical attacks a new monomer molecule, extending the polymer chain. |
| Termination | Two active chains combine or disproportionate to end the polymerization. |
Formation of Fused Heterocyclic Systems
Beyond polymerization, the two propargyl groups can react with each other in a single molecule to form discrete, fused heterocyclic systems. Such intramolecular cyclizations are often mediated by transition metal catalysts or proceed through thermal rearrangements. The specific product depends heavily on the reaction conditions and catalytic system employed.
Drawing parallels from related N-propargyl systems in the literature, several pathways can be envisioned mdpi.comsemanticscholar.org:
Transition-Metal Catalyzed Cycloisomerization : Catalysts based on palladium, rhodium, or gold can activate the alkyne groups, leading to a cascade of reactions that form bicyclic products. For example, an intramolecular reaction could lead to the formation of a fused dihydropyrrole or dihydropyridine (B1217469) ring system.
Pauson-Khand Reaction : If the reaction is performed under a carbon monoxide atmosphere with a suitable catalyst (e.g., dicobalt octacarbonyl), an intramolecular Pauson-Khand reaction could occur between the two alkyne units and CO to yield a bicyclic cyclopentenone derivative.
Enyne-type Cyclizations : The propargyl groups can first be functionalized and then undergo intramolecular cyclization. For example, palladium-catalyzed coupling reactions of related ortho-iodo-N-(prop-2-ynyl)-benzamides are known to produce fused isoquinolone systems mdpi.com.
These reactions highlight the utility of this compound as a scaffold for constructing complex nitrogen-containing heterocycles univpancasila.ac.id.
| Cyclization Strategy | Catalyst / Conditions | Potential Fused Product Architecture |
| Cycloisomerization | Pd, Rh, or Au catalyst | Fused dihydropyrrole or dihydropyridine derivatives |
| [2+2+1] Cycloaddition | Co₂(CO)₈, CO atmosphere | Bicyclic cyclopentenone derivative |
| Rearrangement-Cyclization | Heat or Base | Fused systems via Claisen-type rearrangements or isomerization |
Advanced Applications of N,n Bis Prop 2 Ynyl Formamide and Its Derivatives in Organic Synthesis and Materials Science Research
Building Block for Complex Molecular Architectures
N,N-bis(prop-2-ynyl)formamide is a versatile building block in organic synthesis, primarily due to the presence of two terminal alkyne groups. These propargyl moieties are highly reactive and can participate in a variety of chemical transformations, making the molecule an ideal starting point for the construction of complex molecular frameworks.
Construction of Diverse Chemical Libraries for Screening in Discovery Research
The creation of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. The goal is to synthesize a large number of structurally related or diverse compounds that can be screened for biological activity or desirable material properties. The unique structure of this compound, with its two reactive alkyne handles, makes it a valuable scaffold for combinatorial chemistry.
The twin propargyl groups can be independently or simultaneously functionalized through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, or Mannich reactions. This allows for the rapid generation of a multitude of new molecules from a single, simple starting material. For instance, by reacting this compound with a collection of different azides, a library of bis-triazole compounds can be synthesized. The formamide (B127407) group can also be hydrolyzed to the corresponding secondary amine and then further functionalized, adding another layer of diversity. While specific libraries based solely on this compound are not extensively documented in publicly available research, the principles of combinatorial synthesis strongly support its potential in this area chemrxiv.org. The generation of hyperdiverse chemical libraries is crucial for identifying novel compounds with desired functionalities chemrxiv.org.
Development of Functionalized Linkers and Scaffolds in Chemical Synthesis
A key application of this compound and its derivatives is in the design of functionalized linkers and scaffolds. The distance and geometry between the two propargyl groups are well-defined, allowing for the creation of linkers that can bridge two different molecular entities. After undergoing "click" reactions, the resulting triazole rings can act as rigid spacers or introduce specific electronic properties.
Research has shown the utility of similar dipropargyl amines as key intermediates. For example, a diprop-2-ynylamino-naphthalimide was synthesized and used as a core structure for creating fluorescent sensors raco.cat. The two alkyne groups were reacted with different aryl azides to produce naphthalimides with 1,2,3-triazole moieties raco.cat. Similarly, triazine-based scaffolds bearing a prop-2-ynyloxy group have been employed in the synthesis of organogelators, demonstrating the utility of the propargyl group in creating functional supramolecular materials rsc.org. These examples highlight the potential of the this compound core to be developed into a variety of functional linkers and scaffolds for applications in medicinal chemistry and materials science.
Synthesis of Heterocyclic Compounds (e.g., Imidazoles, Triazoles)
The dual alkyne functionality of this compound makes it an excellent precursor for the synthesis of molecules containing multiple heterocyclic rings, particularly 1,2,3-triazoles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles beilstein-journals.orgnih.gov.
By reacting this compound with two equivalents of an azide (B81097), a C2-symmetric bis-triazole can be formed. If two different azides are used in a stepwise manner, unsymmetrical bis-triazoles can be accessed. This strategy has been employed for the synthesis of various bis-1,2,3-triazoles from other dialkynes, yielding products with potential applications in medicinal chemistry and as ligands for catalysis beilstein-journals.org. For instance, the synthesis of bis-1,2,3-triazoles has been achieved by reacting dialkynes with azides in the presence of a copper catalyst beilstein-journals.org.
The synthesis of imidazole-containing structures is also conceivable. Multi-component reactions are frequently used for the synthesis of substituted imidazoles irost.iruobasrah.edu.iqbaranlab.org. A plausible route could involve the reaction of this compound with a 1,2-dicarbonyl compound and an ammonium (B1175870) salt, where the formamide nitrogen or the amine resulting from its hydrolysis could be incorporated into the imidazole (B134444) ring. Research has shown that prop-2-ynylamine can be a component in the multi-component synthesis of tetrasubstituted imidazoles nih.govscispace.com. The presence of two such groups in this compound opens up the possibility of creating bis-imidazole structures.
| Precursor | Reagents | Heterocycle Formed | Reference |
| Diprop-2-ynylamino-naphthalimide | Aryl azides, Copper catalyst | 1,2,3-Triazole | raco.cat |
| N-(prop-2-ynyl)benzenamine | Sodium azide, Benzyl halides, Copper catalyst | 1,2,3-Triazole | mdpi.com |
| Prop-2-ynylamine | Benzil, Aldehyde, Ammonium acetate, CuFe2O4 NPs | Imidazole | nih.govscispace.com |
| General Alkynes | Azides, Copper(I) catalyst | 1,4-disubstituted 1,2,3-triazole | beilstein-journals.orgnih.gov |
Contribution to Polymer Chemistry and Supramolecular Assemblies
The unique chemical structure of this compound also lends itself to applications in polymer chemistry and the design of complex supramolecular structures.
Integration into Polymeric Materials via "Click" Polymerization
"Click" polymerization, particularly the CuAAC reaction, has emerged as a powerful tool for the synthesis of well-defined polymers. This compound, with its two terminal alkyne groups, can act as a monomer or a cross-linker in such polymerizations. When reacted with a diazide monomer, it can lead to the formation of linear or cross-linked polytriazoles rsc.orgresearchgate.net. These polymers are known for their high thermal stability and mechanical strength researchgate.net.
The properties of the resulting polymer can be tuned by the choice of the diazide comonomer. For example, using sulfonated diazides can introduce proton exchange capabilities, making the resulting polytriazoles suitable for applications in fuel cell membranes researchgate.net. The "click" polymerization of dipropargyl esters with diazides has been shown to produce high molecular weight polymers that are soluble in common organic solvents like DMF and DMSO sci-hub.box. Another relevant "click" reaction is the thiol-yne polymerization, a photoinitiated process that can be used to create hyperbranched polymers from monomers containing both alkyne and thiol groups rsc.org. This compound could be a key component in such systems when combined with dithiol monomers.
| Polymerization Method | Monomers | Resulting Polymer | Key Features | Reference |
| Click Polymerization (CuAAC) | Bis(prop-2-ynyl)benzene dicarboxylate, Azido polymers | Triazole cross-linked polymers | Non-isocyanate curing, high thermal stability | rsc.org |
| Click Polymerization (CuAAC) | Diazide monomers, Dialkyne monomers | Semifluorinated sulfonated polytriazoles | Good film-forming ability, high thermal and chemical stability | researchgate.net |
| Click Polymerization (CuAAC) | Dipropargyl-PDC, Diazide comonomers | High molecular weight polymers | Soluble in DMF and DMSO | sci-hub.box |
| Thiol-yne Click Polymerization | Prop-2-ynyl-3-mercaptopropanoate | Hyperbranched polymers | Versatile synthesis of functional polymers | rsc.org |
| Photo-CuAAC | Bis(6-azidohexyl)(1,3-phenylenebis(propane-2,2-diyl))dicarbamate, 1-(prop-2-ynyloxy)-2,2-bis(prop-2-ynyloxymethyl)butane | Defect-free glassy networks | Rapid polymerization under visible light | researchgate.net |
Design of Self-Assembled Supramolecular Structures
Supramolecular chemistry involves the design of complex chemical systems that are held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The derivatization of this compound can lead to molecules capable of self-assembly.
For instance, the conversion of the alkyne groups to 1,2,3-triazole rings introduces functionalities that are excellent hydrogen bond acceptors and can participate in dipole-dipole interactions. The formamide group itself is a classic hydrogen bonding motif. By carefully designing the substituents that are "clicked" onto the this compound scaffold, it is possible to program the self-assembly of the resulting molecules into well-defined architectures like gels, liquid crystals, or nanofibers. The terminal ethyne (B1235809) group is known to act as both a hydrogen bond donor and acceptor, potentially leading to networks of interconnected C-H/π hydrogen bonds rsc.org. While direct studies on the self-assembly of this compound derivatives are not abundant, the principles of supramolecular chemistry suggest a high potential for this molecule as a building block for self-assembling systems researchgate.netrsc.org.
Precursors for Advanced Functional Materials
This compound, with its two terminal alkyne functionalities, is a valuable building block for the synthesis of advanced functional materials. The presence of these reactive groups allows for its use in "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new materials. One notable application is in the creation of polymeric phthalocyanines. For instance, a silicon (IV) phthalocyanine (B1677752) axially substituted with bis-(prop-2-ynyloxy) groups can be synthesized and subsequently polymerized with molecules like polyethylene (B3416737) glycol (PEG) azide via a click reaction. researchgate.net The resulting polymeric phthalocyanine, soluble in solvents like dimethyl sulfoxide (B87167) (DMSO), can be used in the fabrication of medical supplies due to the non-toxic nature of both PEG and phthalocyanine components. researchgate.net
The alkyne groups also enable the incorporation of this compound into more complex polymer architectures. For example, it can be used to create polymer scaffolds with pendant functional groups. These scaffolds can then be used to organize chromophores, such as perylene (B46583) diimides, which have applications in organic photovoltaics due to their strong light absorption and high electron affinity. ru.nl The rigid structure of the resulting polymers can lead to stable helical arrangements of the chromophores, a desirable feature for efficient charge transport. ru.nl
| Precursor | Functional Material | Potential Application |
| This compound | Polymeric Phthalocyanines | Medical supplies, sensors researchgate.net |
| This compound | Polymer Scaffolds with Perylene Diimides | Organic photovoltaics ru.nl |
Role in Catalysis and Reaction Methodology Development
Ligand Precursor for Organometallic Catalysis
The propargyl groups of this compound can serve as precursors for the formation of N-heterocyclic carbene (NHC) ligands. researchgate.net NHCs are a class of ligands that have become ubiquitous in organometallic catalysis due to their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. researchgate.net The transformation of the propargyl groups into an NHC ligand typically involves a cyclization reaction. Once formed, these NHC ligands can be used to synthesize well-defined metal pre-catalysts, such as those of palladium, which are known for their high stability and activity in cross-coupling reactions. researchgate.net The ability to tune the electronic and steric properties of the resulting NHC ligand by modifying the substituents on the this compound precursor allows for the rational design of catalysts for specific organic transformations. researchgate.net
Catalytic Activities in Specific Organic Transformations
While this compound itself is not typically the active catalyst, its derivatives and the organometallic complexes formed from it exhibit significant catalytic activity. For example, metal complexes derived from ligands related to this compound have shown catalytic activity in oxidation reactions. researchgate.net Furthermore, the formamide group can participate in reactions, such as the synthesis of imidazole derivatives. In multicomponent reactions, the formamide can act as a source of the C-2 carbon of the imidazole ring. nih.gov
Specialized Research Applications of this compound Conjugates
Synthesis of Boron-Containing Agents for Boron Neutron Capture Therapy (BNCT) Studies
Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy for cancer that requires the selective delivery of boron-10 (B1234237) (¹⁰B) to tumor cells. mdpi.comtaelifesciences.comjkslms.or.kr this compound conjugates are being explored for the synthesis of advanced boron delivery agents. The alkyne groups of the formamide can be used to "click" onto boron-containing moieties, such as carboranes, which have a high boron content. jkslms.or.kr This modular approach allows for the construction of complex molecules where a tumor-targeting vector is linked to one or more boron clusters via the this compound-derived linker.
Computational and Theoretical Investigations of N,n Bis Prop 2 Ynyl Formamide
Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) Calculations on Optimized Geometries
No specific DFT calculations for the optimized geometry of N,N-bis(prop-2-ynyl)formamide were found in the reviewed literature.
Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis
Data regarding the HOMO-LUMO energy gap for this compound is not available in the public domain.
Molecular Electrostatic Potential (MEP) Surface Mapping
No studies presenting the MEP surface map of this compound could be located.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Specific NBO analysis detailing intramolecular interactions and charge transfer within this compound has not been published.
Theoretical Studies of Reaction Mechanisms and Energetics
Transition State Computations for Key Transformations
No computational studies on the transition states of reactions involving this compound were identified.
Prediction of Reaction Pathways and Selectivity
The reactivity of this compound is dominated by the chemistry of its two propargyl groups, which feature terminal alkynes. These alkynes are susceptible to a variety of transformations, with computational studies on related systems providing insight into the likely reaction pathways and their selectivity.
Electrophilic Additions: The triple bonds of the propargyl groups are regions of high electron density, making them nucleophilic and prone to electrophilic attack. Theoretical studies on the electrophilic addition of hydrogen halides to alkynes indicate that the reaction proceeds through the formation of a π-complex, followed by the generation of a vinyl carbocation intermediate. rsc.orgchemistrysteps.com The stability of this carbocation is a key determinant of the reaction's regioselectivity. For terminal alkynes like those in this compound, the addition is expected to follow Markovnikov's rule, where the electrophile (e.g., a proton) adds to the terminal carbon, and the nucleophile adds to the more substituted carbon. chemistrysteps.com However, the vinyl carbocation is notably less stable than an analogous alkyl carbocation, which can result in slower reaction rates for alkynes compared to alkenes. chemistrysteps.comlibretexts.orgyoutube.com
Cyclization Reactions: The presence of two propargyl groups attached to a single nitrogen atom makes this compound a prime candidate for intramolecular cyclization reactions. Computational studies on similar dipropargyl compounds have shown that they can undergo various metal-catalyzed or thermally induced cyclizations to form heterocyclic systems. acs.orgndl.gov.in For instance, gold-catalyzed cyclizations of related propargyl derivatives are known to proceed through intermediates that can lead to the formation of new rings. beilstein-journals.org The specific pathways and the resulting ring structures would be highly dependent on the reaction conditions and the catalysts employed. Theoretical calculations can predict the activation barriers for different potential cyclization pathways, thereby indicating the most likely products. beilstein-journals.org
Radical Additions: In the presence of radical initiators, the alkyne moieties can undergo radical addition reactions. Unlike electrophilic additions, these reactions often exhibit anti-Markovnikov selectivity. ic.ac.uk
The formamide (B127407) group itself can influence these reactions through its electronic and steric properties. The nitrogen lone pair is delocalized into the carbonyl group, which reduces its basicity and availability to participate directly in reactions. However, it can still influence the electron density of the propargyl groups.
| Reaction Type | Predicted Mechanism | Key Intermediates | Expected Selectivity |
| Electrophilic Addition (e.g., HBr) | Stepwise addition via a carbocation | Vinyl Cation | Markovnikov |
| Cyclization (Metal-catalyzed) | Dependent on metal and ligands | Metal-alkyne complexes | Dependent on catalyst and conditions |
| Radical Addition (e.g., HBr, peroxides) | Chain reaction involving radical species | Vinyl Radical | Anti-Markovnikov |
This table is illustrative and based on general principles of alkyne reactivity.
Conformational Analysis and Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are governed by rotations around its single bonds and the inherent rigidity of the triple bonds.
Conformational Isomers: The most significant conformational feature of this compound is the rotation around the C-N amide bond. Due to the partial double bond character of this bond, resulting from resonance between the nitrogen lone pair and the carbonyl group, rotation is significantly hindered. researchgate.net This restricted rotation leads to the existence of conformational isomers, often referred to as rotamers. Computational studies using Density Functional Theory (DFT) on various N,N-disubstituted formamides have quantified this rotational barrier to be in the range of 20-23 kcal/mol. mdpi.comnih.gov This high barrier means that at room temperature, the interconversion between rotamers can be slow enough to be observed on the NMR timescale.
Molecular Dynamics (MD) Simulations: While specific MD simulations for this compound are not readily found, simulations of related liquid amides like formamide and N,N-dimethylformamide (DMF) provide a framework for understanding its potential dynamic behavior in solution. researchgate.netresearchgate.net MD simulations could be used to explore the conformational landscape of the molecule, including the rotation around the C-N bond and the flexibility of the propargyl side chains. Such simulations would also model the interactions of the molecule with solvent molecules, revealing information about solvation shells and hydrogen bonding potential (primarily through the formyl oxygen). researchgate.net The simulations would likely show significant librational and vibrational motions of the molecule. researchgate.net
| Structural Parameter | Theoretical Basis | Predicted Value/Characteristic |
| C-N Amide Bond Rotation Barrier | DFT calculations on related formamides mdpi.comnih.gov | ~20-23 kcal/mol |
| C-N Amide Bond Length | High-level calculations on formamide acs.org | ~1.35 Å |
| Propargyl Group Orientation | DFT studies on dipropargylamine (B1361397) | Orthogonal to the nitrogen lone pair |
| Molecular Shape | General principles of VSEPR and steric hindrance | "Butterfly-like" motion of propargyl groups |
This table presents predicted values based on computational studies of analogous compounds.
Future Research Directions and Outlook for N,n Bis Prop 2 Ynyl Formamide
Exploration of Novel Synthetic Pathways
The future synthesis of N,N-bis(prop-2-ynyl)formamide is likely to move beyond conventional methods towards more efficient, scalable, and sustainable routes. Established pathways for analogous N,N-disubstituted formamides typically involve the formylation of the corresponding secondary amine—in this case, dipropargylamine (B1361397). Another common approach is the alkylation of formamide (B127407) with an appropriate halide, such as propargyl bromide. rsc.org
Future research will likely target the development of novel synthetic strategies with improved atom economy and milder reaction conditions. One promising avenue is the use of carbon dioxide (CO2) as a C1 building block. Catalytic systems that facilitate the N-formylation of amines using CO2 and a reducing agent, such as hydrosilane, are gaining traction for their green credentials. nih.gov The application of such systems to dipropargylamine could provide a direct and environmentally benign route to the target compound.
Another innovative approach that warrants investigation is electrochemical synthesis. Recent studies on related compounds have demonstrated electrochemical methods that avoid traditional, and often harsh, formylating agents. Adapting these electrochemical protocols could offer a reagent-light alternative for the synthesis of this compound. Furthermore, the development of one-pot procedures, potentially starting from simpler precursors, could significantly enhance synthetic efficiency. mdpi.com
| Precursor 1 | Precursor 2 | Reagent/Catalyst System | Potential Pathway | Reference |
| Dipropargylamine | Carbon Dioxide (CO2) | Hydrosilane, Organocatalyst (e.g., N-heterocyclic carbene) | Reductive N-formylation | nih.gov |
| Formamide | Propargyl Bromide | Base (e.g., K2CO3), Solvent (e.g., DMF) | Nucleophilic Substitution | rsc.org |
| Dipropargylamine | Formic Acid | Dehydrating agent | Classical Formylation | |
| N-cyanomethyl-dipropargylamine | - | Electrochemical cell | Electrochemical Decyanative Oxygenation |
Development of New Catalytic Applications
The twin propargyl groups, with their terminal alkyne functionalities, make this compound an intriguing candidate for applications in catalysis, primarily as a specialized ligand for transition metals. Analogous to N,N-diallylformamide, which can act as a π,π-chelating ligand for copper(I) ions, this compound could coordinate to metal centers through its two C≡C triple bonds. This coordination could be exploited in the design of novel homogeneous catalysts for a variety of organic transformations. Future research could explore the synthesis and characterization of its coordination complexes with metals like palladium, ruthenium, gold, or copper and evaluate their catalytic activity in reactions such as cross-coupling, cyclization, and isomerization. acs.org
Furthermore, the formamide backbone itself is not inert. There is an emerging interest in using N-formamides as organocatalysts, for instance, in the asymmetric reduction of ketones. Research could investigate whether this compound or its derivatives can function as effective organocatalysts. The propargyl groups also offer a route to catalytically active materials. The molecule could be immobilized onto a solid support via "click" reactions to create heterogeneous catalysts with enhanced stability and recyclability.
Integration into Advanced Functional Materials and Nanotechnology
The most significant potential for this compound lies in its role as a versatile building block for advanced functional materials and nanotechnology. The dual alkyne functionalities are ideal for polymerization and cross-linking reactions, particularly through the highly efficient 1,3-dipolar cycloaddition with azides, a cornerstone of "click chemistry". rsc.org
This reactivity allows the molecule to serve as a potent non-isocyanate curing agent for polymers such as glycidyl (B131873) azide (B81097) polymer (GAP), which is used in advanced propellant systems. rsc.org The resulting triazole cross-linked networks are known to enhance thermal stability and modify mechanical properties. rsc.org Future work could focus on systematically studying the curing kinetics and the properties of polymers cross-linked with this compound.
In the realm of functional polymers, it can be used as a monomer or a cross-linking agent to create materials with a high density of functional sites. The formamide group can introduce polarity and hydrogen-bonding capabilities, while the triazole rings formed during click polymerization add rigidity and thermal resistance. rsc.org These polymers could find applications as specialized resins, coatings, or energetic binders.
In nanotechnology, the molecule's "clickable" arms make it an ideal linker for the surface functionalization of nanoparticles, quantum dots, or carbon nanotubes. scispace.comuni-due.de This would allow for the covalent attachment of these nanostructures into larger, ordered assemblies or for the tethering of specific biomolecules for sensing and drug delivery applications.
| Application Area | Role of this compound | Potential Outcome | Reference |
| Polymer Chemistry | Cross-linking agent / Curing agent | Formation of thermally stable triazole networks; Isocyanate-free polymers | rsc.org |
| Monomer | Synthesis of functional polymers with high polarity and reactive sites | ||
| Materials Science | Precursor for energetic materials | Binder for advanced propellants with enhanced burn rates | rsc.org |
| Nanotechnology | Surface functionalization ligand | Covalent linking of nanoparticles; Creation of hybrid nanomaterials | scispace.comuni-due.de |
| Bioconjugation | "Clickable" linker molecule | Tethering of biological molecules to surfaces or polymers | rsc.org |
Deepening Mechanistic Understanding through Experimental and Computational Synergy
A thorough understanding of the reactivity of this compound is essential to fully realize its potential. Future research must integrate experimental and computational approaches to elucidate the mechanisms of its various transformations. While direct mechanistic studies are currently lacking, the path forward can be guided by work on analogous systems. marquette.eduresearchgate.net
Computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool. DFT calculations can be used to model reaction pathways, determine the energies of transition states and intermediates, and predict the outcomes of reactions such as polymerization, cycloaddition, and metal coordination. researchgate.net For example, modeling the [3+2] cycloaddition reaction with azides could reveal the influence of the formamide group on the reaction kinetics and regioselectivity.
These computational predictions should be validated and complemented by rigorous experimental studies. Kinetic monitoring of its reactions, using techniques like in-situ FTIR or NMR spectroscopy, can provide crucial data on reaction rates and orders. rsc.org Isotopic labeling studies could be employed to trace the pathways of atoms during complex rearrangements or polymerizations. The combination of Hammett analysis with computational modeling could clarify the electronic effects governing its reactivity. marquette.edu This synergy between theoretical prediction and experimental validation will be paramount in building a robust mechanistic framework, enabling the rational design of new applications for this compound.
Q & A
Basic: What synthetic routes are available for preparing N,N-bis(prop-2-ynyl)formamide, and how can reaction conditions be optimized?
Methodological Answer:
this compound is synthesized via nucleophilic substitution, where a primary amine reacts with propargyl bromide under basic conditions (e.g., K₂CO₃ or NaH). A typical protocol involves:
Alkylation : Reacting the amine precursor (e.g., formamide derivative) with excess propargyl bromide in anhydrous THF or DMF at 0–60°C for 12–24 hours.
Work-up : Neutralization with aqueous HCl, extraction with ethyl acetate, and solvent evaporation.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Optimization focuses on controlling steric hindrance from the prop-2-ynyl groups. Excess propargyl bromide (2–3 equivalents) and slow addition of the base improve yield (≥65%) .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Key characterization techniques include:
- ¹H NMR : Look for a singlet at δ ~8.8 ppm (formyl proton) and triplets at δ ~2.2–2.5 ppm (propargyl CH₂), with coupling constants (J ≈ 2.5 Hz) confirming alkyne protons (δ ~1.9–2.1 ppm) .
- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C₇H₈NO: Calc. C 70.56%, H 6.71%, N 11.76%) .
- FT-IR : Peaks at ~3280 cm⁻¹ (N–H stretch) and ~1660 cm⁻¹ (C=O stretch) validate the formamide core .
Advanced: What reaction mechanisms dominate the reactivity of this compound in transition-metal-catalyzed couplings?
Methodological Answer:
The prop-2-ynyl groups enable participation in:
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Pre-activate the compound with Cu(I) (e.g., CuBr/PPh₃) and react with azides at 25–50°C .
- Sonogashira Coupling : Palladium-catalyzed cross-coupling with aryl halides. Use Pd(PPh₃)₄/CuI in Et₃N/THF (60°C, 12h) to extend π-conjugation .
Mechanistic studies (e.g., DFT calculations) should assess steric effects from the bis-propargyl substituents on catalytic cycles .
Advanced: How does this compound interact with biological targets, such as monoamine oxidase B (MAO-B)?
Methodological Answer:
The compound’s structural analogy to rasagiline (a MAO-B inhibitor) suggests potential neuroprotective effects. To evaluate:
Enzyme Assays : Measure MAO-B inhibition via fluorometric assays using kynuramine as a substrate. Compare IC₅₀ values with known inhibitors.
Molecular Docking : Use software like AutoDock Vina to model binding to MAO-B’s active site (PDB: 2V5Z). Focus on hydrogen bonding with FAD cofactor and hydrophobic interactions with propargyl groups .
In Vivo Validation : Test in Parkinson’s disease models (e.g., MPTP-treated mice) to assess dopamine preservation .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
Discrepancies may arise from:
- Purity Issues : Validate via HPLC (≥95% purity) and mass spectrometry.
- Structural Variants : Compare substituent effects (e.g., replacing propargyl with ethyl groups reduces MAO-B affinity ).
- Assay Conditions : Standardize protocols (e.g., pH, temperature) and use orthogonal assays (e.g., SPR vs. fluorescence polarization).
Cross-reference data with structurally analogous compounds (e.g., bisamide derivatives in ).
Advanced: What computational strategies are effective for predicting the physicochemical properties of this compound?
Methodological Answer:
- Solubility : Use COSMO-RS to predict logP (estimated ~1.8) and aqueous solubility.
- Thermal Stability : Perform DFT-based transition-state analysis (e.g., Gaussian09) to identify decomposition pathways (e.g., formamide cleavage above 200°C).
- Crystallography : Simulate crystal packing (Mercury software) to guide polymorph screening .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Exothermic Reactions : Control temperature during propargyl bromide addition to prevent runaway reactions.
- Purification : Replace column chromatography with distillation or fractional crystallization for >10g batches.
- Safety : Handle propargyl bromide (lachrymator) in fume hoods with inert gas lines .
Advanced: How can the hydrochloride salt form of this compound enhance its pharmacological profile?
Methodological Answer:
- Solubility : The hydrochloride salt increases aqueous solubility (test via shake-flask method, pH 1–7).
- Stability : Conduct accelerated stability studies (40°C/75% RH, 4 weeks) and compare degradation profiles (HPLC).
- Bioavailability : Perform pharmacokinetic studies in rodents (IV vs. oral administration) to assess AUC improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
